REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.Cl[C:11]1[CH:16]=CC=C[N:12]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CN[C@@H:27]1[CH2:32][CH2:31][CH2:30][CH2:29][C@H:28]1NC>[Cu]I.CCCCCC.C(OCC)(=O)C.C1(C)C=CC=CC=1>[C:27]1([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:3]([CH2:16][CH2:11][NH2:12])=[CH:2]2)[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:2.3.4.5,8.9|
|
Name
|
|
Quantity
|
0.117 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
113 μL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
K3PO4
|
Quantity
|
2.1 mmol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
32 μL
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
CuI
|
Quantity
|
9.5 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C=C(CCN)C2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.194 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 410.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |